2-Bromo-5-ethoxypyrazine
Overview
Description
2-Bromo-5-ethoxypyrazine is an organic compound with the molecular formula C6H7BrN2O. It is characterized by a pyrazine ring substituted with a bromine atom at the second position and an ethoxy group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethoxypyrazine typically involves the bromination of 5-ethoxypyrazine. One common method is the reaction of 5-ethoxypyrazine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-ethoxypyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of pyrazine.
Oxidation Reactions: Products include pyrazinecarboxylic acids and pyrazinecarboxaldehydes.
Reduction Reactions: Products include dihydropyrazine derivatives.
Scientific Research Applications
2-Bromo-5-ethoxypyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the development of agrochemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethoxypyrazine is primarily related to its ability to interact with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to antimicrobial or antifungal effects. The exact molecular pathways involved are still under investigation, but it is believed that the bromine and ethoxy substituents play a crucial role in its activity .
Comparison with Similar Compounds
2-Bromo-5-methoxypyrazine: Similar structure but with a methoxy group instead of an ethoxy group.
2-Chloro-5-ethoxypyrazine: Similar structure but with a chlorine atom instead of a bromine atom.
2-Bromo-3-ethoxypyrazine: Similar structure but with the bromine atom at the third position instead of the second position.
Uniqueness: 2-Bromo-5-ethoxypyrazine is unique due to the specific positioning of the bromine and ethoxy groups on the pyrazine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in chemical synthesis and research .
Properties
IUPAC Name |
2-bromo-5-ethoxypyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-2-10-6-4-8-5(7)3-9-6/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIJBTHXRWXTMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671667 | |
Record name | 2-Bromo-5-ethoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060803-83-9 | |
Record name | 2-Bromo-5-ethoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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